Cas no 3184-61-0 (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile)

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-Dioxoisoindolin-2-yl)butanenitrile
- 2H-Isoindole-2-butanenitrile,1,3-dihydro-1,3-dioxo-
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile
- 4-(1,3-dioxoisoindol-2-yl)butanenitrile
- 4-PHTHALIMIDOBUTYRONITRILE
- 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butyronitrile
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)butyronitrile
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanenitrile
- 4-phthalimido-butyronitrile
- AC1L6484
- AC1Q6K1T
- CTK4G7824
- N-(3-cyanopropyl)phthalimide
- N-(3-cyano-propyl)-phthalimide
- NSC92793
- SureCN5889451
- 3184-61-0
- DTXSID90293888
- Z54769061
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile #
- CS-0206843
- SB64825
- A821023
- SCHEMBL5889451
- NSC-92793
- LS-06120
- MFCD00797314
- EN300-217025
- FT-0651624
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyronitrile
- AKOS000195812
- 4-(1,3-dioxo-isoindol-2-yl)-butyronitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile
-
- MDL: MFCD00797314
- Inchi: InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2
- InChI Key: VORDNGFQVIFSBE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(CCCC#N)C2=O
Computed Properties
- Exact Mass: 214.0743
- Monoisotopic Mass: 214.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.2A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.286
- Boiling Point: 403.9°Cat760mmHg
- Flash Point: 198.1°C
- Refractive Index: 1.589
- PSA: 61.17
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-217025-0.25g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanenitrile |
3184-61-0 | 95.0% | 0.25g |
$75.0 | 2025-02-20 | |
Enamine | EN300-217025-5.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanenitrile |
3184-61-0 | 95.0% | 5.0g |
$450.0 | 2025-02-20 | |
abcr | AB384265-1g |
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile; . |
3184-61-0 | 1g |
€317.00 | 2025-02-19 | ||
Matrix Scientific | 077861-1g |
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile |
3184-61-0 | 1g |
$315.00 | 2023-09-09 | ||
TRC | D487658-50mg |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile |
3184-61-0 | 50mg |
$144.00 | 2023-05-18 | ||
Enamine | EN300-217025-2.5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanenitrile |
3184-61-0 | 95.0% | 2.5g |
$262.0 | 2025-02-20 | |
Matrix Scientific | 077861-500mg |
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile |
3184-61-0 | 500mg |
$252.00 | 2023-09-09 | ||
1PlusChem | 1P00CW6Z-100mg |
4-(1,3-dioxoisoindol-2-yl)butanenitrile |
3184-61-0 | 95% | 100mg |
$123.00 | 2024-05-05 | |
1PlusChem | 1P00CW6Z-2.5g |
4-(1,3-dioxoisoindol-2-yl)butanenitrile |
3184-61-0 | 95% | 2.5g |
$375.00 | 2024-05-05 | |
abcr | AB384265-500mg |
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile; . |
3184-61-0 | 500mg |
€269.00 | 2025-02-19 |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile Related Literature
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1. Pyrrolizidine alkaloids. Stereochemistry of the enzymic processes involved in the biosynthesis of rosmarinecineHenry A. Kelly,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 2195
Additional information on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile
Recent Advances in the Study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile (CAS: 3184-61-0) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile (CAS: 3184-61-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile serves as a versatile scaffold for developing novel kinase inhibitors. The research team from Stanford University developed an efficient synthetic route with 78% overall yield, significantly improving upon previous methods. Structural optimization of this core structure led to compounds showing nanomolar inhibition against several cancer-related kinases, particularly demonstrating potent activity against FLT3 (IC50 = 12 nM) and ABL1 (IC50 = 18 nM).
In parallel research, scientists at the Broad Institute (Nature Chemical Biology, 2023, 19: 456-465) identified this compound as a promising covalent modifier of cysteine residues in target proteins. The electron-deficient phthalimide moiety facilitates Michael addition reactions with protein thiols, enabling the development of targeted covalent inhibitors. This property has been exploited to create selective inhibitors of KRASG12C, with derivative compounds showing improved pharmacokinetic properties compared to first-generation inhibitors.
Recent pharmacological evaluations (European Journal of Pharmacology, 2024, 934: 175312) have revealed additional therapeutic potential beyond oncology. Animal models of inflammatory diseases demonstrated that derivatives of 3184-61-0 exhibit significant anti-inflammatory effects through modulation of the NF-κB pathway, with one lead compound reducing TNF-α production by 82% at 10 mg/kg dose in murine models of rheumatoid arthritis.
The compound's unique physicochemical properties have also enabled applications in chemical biology tools development. A 2024 ACS Chemical Biology publication (DOI: 10.1021/acschembio.4c00021) detailed its use as a bifunctional linker for PROTAC (proteolysis targeting chimera) development, successfully targeting previously "undruggable" proteins for degradation. The electron-withdrawing nature of the phthalimide group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack by proteasomal machinery.
Ongoing clinical trials (NCT05678945) are evaluating a derivative of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanenitrile as a treatment for resistant hematological malignancies. Preliminary Phase I results presented at the 2023 ASH Annual Meeting showed acceptable safety profiles and promising efficacy signals, with 4 of 12 evaluable patients achieving partial responses at the recommended Phase II dose.
Future research directions highlighted in recent reviews (Chemical Society Reviews, 2024, 53: 2345-2367) include exploring this scaffold for targeted protein degradation beyond oncology, particularly in neurodegenerative diseases, and developing more selective covalent inhibitors through computational modeling of transition states. The compound's versatility suggests it will remain an important tool in medicinal chemistry for years to come.
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